REACTION_CXSMILES
|
B1([O-])OO1.[OH2:5].[OH2:6].O.O.[Na+].C(O)(=O)C.[NH2:14][C:15]1[NH:19][N:18]=[CH:17][C:16]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21]>O>[N+:14]([C:15]1[NH:19][N:18]=[CH:17][C:16]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21])([O-:6])=[O:5] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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15.7 g
|
Type
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reactant
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Smiles
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B1(OO1)[O-].O.O.O.O.[Na+]
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Name
|
|
Quantity
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60 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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NC1=C(C=NN1)C(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to react at 85° C. for 18 hours
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Duration
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18 h
|
Type
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EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purification via silica gel chromatography (Gradient: 0% to 100% EtOAc in heptane)
|
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=C(C=NN1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |